molecular formula C10H6BrNO2 B1285033 6-Bromoquinoline-3-carboxylic acid CAS No. 798545-30-9

6-Bromoquinoline-3-carboxylic acid

Cat. No.: B1285033
CAS No.: 798545-30-9
M. Wt: 252.06 g/mol
InChI Key: HVNYDSMSHWJYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromoquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H6BrNO2 and its molecular weight is 252.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Brightening Agents

6-Bromoquinoline derivatives demonstrate potential as fluorescent brightening agents. The synthesis of 2-aryl-6-substituted quinolines, including 6-bromoquinoline variants, has shown their suitability for use as fluorescent compounds (Rangnekar & Shenoy, 1987).

Photolabile Protecting Group

Brominated hydroxyquinolines, similar in structure to 6-bromoquinoline-3-carboxylic acid, have been synthesized as photolabile protecting groups with high efficiency and sensitivity for multiphoton excitation. This makes them useful in various biological applications (Fedoryak & Dore, 2002).

Novel Chelating Ligands

6-Bromoquinoline derivatives can form bidentate and tridentate chelating ligands. These compounds show potential for creating novel ligands with unique optical properties, such as high emission quantum yields (Hu, Zhang, & Thummel, 2003).

Derivatization Reagent in HPLC-MS/MS

6-Bromoquinoline derivatives have been used as derivatization reagents for the analysis of carboxylic acids in biological samples, enhancing the identification and quantification of these compounds in complex matrices (Mochizuki et al., 2013).

Antibacterial Activities

6-Bromoquinoline derivatives have demonstrated antibacterial activities against various bacterial strains, including drug-resistant strains such as MRSA. Their potential as antibacterial agents in medicinal chemistry is noteworthy (Arshad et al., 2022).

Synthesis of Novel Anti-Tumor Leads

This compound and its derivatives have been explored for their potential in synthesizing novel anti-tumor drugs. The inclusion of multiple isoquinoline-3-carboxylic acid moieties in a single molecule has shown promise as a strategy for anti-tumor drug design (Gao et al., 2015).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), with the signal word “Warning” and hazard statement H302 . Precautionary statements include P301 + P312 + P330 .

Biochemical Analysis

Biochemical Properties

6-Bromoquinoline-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with quinoline oxidoreductase, an enzyme involved in the oxidation of quinoline derivatives . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic fluxes and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, through non-covalent interactions. This binding can result in the inhibition or activation of enzyme activity. For instance, this compound has been found to inhibit the activity of topoisomerase, an enzyme crucial for DNA replication and transcription . This inhibition leads to the accumulation of DNA breaks and ultimately cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperature and light exposure . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular functions, including reduced cell proliferation and altered gene expression profiles .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anti-cancer properties . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for the oxidative metabolism of many xenobiotics . This interaction can lead to the formation of reactive metabolites, which may contribute to the compound’s biological activity and toxicity. Additionally, this compound can affect metabolic fluxes by inhibiting key enzymes in the glycolytic and tricarboxylic acid (TCA) cycles .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. For example, it has been observed to accumulate in the nucleus, where it can interact with DNA and nuclear proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound contains targeting signals that direct it to specific cellular compartments, such as the nucleus and mitochondria . Post-translational modifications, such as phosphorylation, can also influence its localization and activity. In the nucleus, this compound can modulate gene expression by interacting with transcription factors and chromatin .

Properties

IUPAC Name

6-bromoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNYDSMSHWJYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588865
Record name 6-Bromoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

798545-30-9
Record name 6-Bromoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromoquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromoquinoline-3-carboxylic acid
Reactant of Route 2
6-Bromoquinoline-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Bromoquinoline-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-Bromoquinoline-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
6-Bromoquinoline-3-carboxylic acid
Reactant of Route 6
6-Bromoquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.